H-Allo-thr(tbu)-OH H-Allo-thr(tbu)-OH
Brand Name: Vulcanchem
CAS No.: 201353-89-1
VCID: VC21537579
InChI: InChI=1S/C8H17NO3/c1-5(6(9)7(10)11)12-8(2,3)4/h5-6H,9H2,1-4H3,(H,10,11)/t5-,6-/m0/s1
SMILES: CC(C(C(=O)O)N)OC(C)(C)C
Molecular Formula: C8H17NO3
Molecular Weight: 175,23 g/mole

H-Allo-thr(tbu)-OH

CAS No.: 201353-89-1

Cat. No.: VC21537579

Molecular Formula: C8H17NO3

Molecular Weight: 175,23 g/mole

* For research use only. Not for human or veterinary use.

H-Allo-thr(tbu)-OH - 201353-89-1

CAS No. 201353-89-1
Molecular Formula C8H17NO3
Molecular Weight 175,23 g/mole
IUPAC Name (2S,3S)-2-amino-3-[(2-methylpropan-2-yl)oxy]butanoic acid
Standard InChI InChI=1S/C8H17NO3/c1-5(6(9)7(10)11)12-8(2,3)4/h5-6H,9H2,1-4H3,(H,10,11)/t5-,6-/m0/s1
Standard InChI Key NMJINEMBBQVPGY-WDSKDSINSA-N
Isomeric SMILES C[C@@H]([C@@H](C(=O)[O-])[NH3+])OC(C)(C)C
SMILES CC(C(C(=O)O)N)OC(C)(C)C
Canonical SMILES CC(C(C(=O)[O-])[NH3+])OC(C)(C)C

Chemical Identity and Basic Properties

H-Allo-thr(tbu)-OH is a derivative of threonine with specific stereochemistry and a tert-butyl protecting group. Its essential properties are summarized in the following table:

PropertyValue
IUPAC Name(2S,3S)-2-amino-3-[(2-methylpropan-2-yl)oxy]butanoic acid
CAS Number201353-89-1
Molecular FormulaC8H17NO3
Molecular Weight175.23 g/mol
Physical FormSolid
ColorWhite to off-white
Storage RequirementsDark place, inert atmosphere, 2-8°C
Predicted pKa2.14±0.10
Predicted Density1.055±0.06 g/cm3

The compound is characterized by its "allo" configuration, which refers to a specific stereochemistry that differs from standard L-threonine. In particular, H-Allo-thr(tbu)-OH possesses a (2S,3S) configuration, whereas standard threonine has a (2S,3R) stereochemical arrangement .

Structural Characteristics

The structure of H-Allo-thr(tbu)-OH features several key elements:

  • An amino group (-NH2) at the alpha carbon position

  • A carboxylic acid group (-COOH)

  • A methyl group (-CH3) at the beta carbon

  • A tert-butoxy group [-OC(CH3)3] protecting the hydroxyl function

This combination of functional groups and stereochemistry contributes to the compound's unique chemical behavior and applications in peptide chemistry and biological research .

Chemical Reactivity and Properties

H-Allo-thr(tbu)-OH exhibits distinctive chemical behavior characterized by its protected hydroxyl group and exposed amino and carboxylic acid functionalities.

Reactivity Profile

The reactivity of H-Allo-thr(tbu)-OH is largely determined by its functional groups:

  • The free amino group can participate in peptide bond formation and other nucleophilic reactions

  • The carboxylic acid group enables coupling with other amino acids

  • The tert-butyl-protected hydroxyl is relatively inert under most conditions, serving as a protecting group during peptide synthesis

These properties make the compound particularly valuable in sequential chemical reactions where controlled reactivity is essential .

Stability Considerations

H-Allo-thr(tbu)-OH demonstrates notable stability characteristics:

For optimal stability, the compound should be stored in a dark place under inert atmosphere at 2-8°C, which helps prevent degradation through oxidation or hydrolysis .

Applications in Scientific Research

H-Allo-thr(tbu)-OH has gained importance in various scientific fields due to its unique structure and properties.

Peptide Synthesis

As a building block in peptide synthesis, H-Allo-thr(tbu)-OH offers several advantages:

  • The protected hydroxyl group prevents unwanted side reactions during peptide assembly

  • The "allo" stereochemistry provides distinct structural elements in the resulting peptides

  • The compound can be incorporated into solid-phase peptide synthesis protocols

These features make H-Allo-thr(tbu)-OH valuable for researchers developing specialized peptides with defined three-dimensional structures .

Protein Structure and Function Studies

The incorporation of H-Allo-thr(tbu)-OH into peptides allows researchers to:

  • Investigate protein folding and stability

  • Study the influence of stereochemistry on protein-protein interactions

  • Develop peptide-based probes for biochemical research

The unique stereochemistry of this compound can induce distinctive conformational changes in peptides, providing valuable tools for understanding protein structure-function relationships .

Drug Development Applications

In medicinal chemistry and drug development, H-Allo-thr(tbu)-OH has shown potential in several areas:

  • As a scaffold in the design of enzyme inhibitors

  • In the development of peptidomimetic drugs

  • For enhancing the metabolic stability of therapeutic peptides

The tert-butyl group increases the compound's hydrophobicity, which can influence the pharmacokinetic properties of resulting drug candidates .

Comparison with Related Compounds

Understanding H-Allo-thr(tbu)-OH in relation to similar compounds helps elucidate its unique properties and applications.

Comparison with H-Thr(tbu)-OH

H-Thr(tbu)-OH (CAS: 4378-13-6) differs from H-Allo-thr(tbu)-OH primarily in stereochemistry:

FeatureH-Allo-thr(tbu)-OHH-Thr(tbu)-OH
Stereochemistry(2S,3S)(2S,3R)
CAS Number201353-89-14378-13-6
Molecular FormulaC8H17NO3C8H17NO3
Molecular Weight175.23 g/mol175.23 g/mol
Melting PointNot reported specifically244-247°C
Optical ActivityNot reported specifically[α]20/D 43±2°, c = 1% in H2O

The primary difference lies in the stereochemistry at the C3 position, resulting in distinct three-dimensional structures that affect their behavior in biological systems and chemical reactions .

Protected Derivatives

Several protected derivatives of H-Allo-thr(tbu)-OH are commonly used in peptide synthesis:

  • Fmoc-allo-Thr(tBu)-OH (CAS: 201481-37-0): Features an Fmoc protecting group on the amino function

  • Boc-allo-Thr(tBu)-OH: Contains a Boc protecting group on the amino function

These protected derivatives are essential for specific peptide synthesis strategies, where orthogonal protection schemes are required .

Biological Activity and Research Findings

Research on H-Allo-thr(tbu)-OH has revealed several notable biological activities and applications.

Enzyme Inhibition Studies

H-Allo-thr(tbu)-OH has been explored for its potential as a scaffold in the design of enzyme inhibitors. The unique stereochemistry and hydrophobic properties of the compound can enhance binding affinity to target enzymes, making it valuable in drug discovery efforts .

Peptide Folding and Stability

Studies have demonstrated that incorporation of H-Allo-thr(tbu)-OH into peptides can significantly influence their folding patterns and stability:

  • The "allo" configuration induces different torsion angles compared to standard threonine

  • The tert-butyl group enhances hydrophobic interactions

  • These properties can be exploited to design peptides with specific secondary structures

These findings highlight the importance of H-Allo-thr(tbu)-OH in peptide engineering and design .

Medicinal Chemistry Applications

Recent research has explored the use of H-Allo-thr(tbu)-OH in various medicinal chemistry applications:

  • Development of peptide-based therapeutics with enhanced stability

  • Design of peptidomimetics targeting specific biological pathways

  • Creation of peptide libraries for drug discovery screening

The unique structural features of H-Allo-thr(tbu)-OH make it particularly valuable in these applications, offering opportunities for developing novel therapeutic agents .

Analytical Methods and Characterization

Proper characterization of H-Allo-thr(tbu)-OH is essential for ensuring its identity, purity, and stereochemical integrity.

Spectroscopic Identification

Various spectroscopic techniques are employed for characterizing H-Allo-thr(tbu)-OH:

  • Nuclear Magnetic Resonance (NMR) spectroscopy: Provides detailed structural information, particularly regarding stereochemistry

  • Mass Spectrometry: Confirms molecular weight and fragmentation patterns

  • Infrared Spectroscopy: Identifies key functional groups

These methods, when combined, offer comprehensive structural confirmation of the compound .

Chromatographic Analysis

Chromatographic techniques are essential for purity assessment:

  • High-Performance Liquid Chromatography (HPLC): Evaluates purity and can distinguish between stereoisomers

  • Thin-Layer Chromatography (TLC): Provides rapid assessment of purity and synthesis progress

Quality control protocols typically specify minimum purity standards for research and pharmaceutical applications .

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